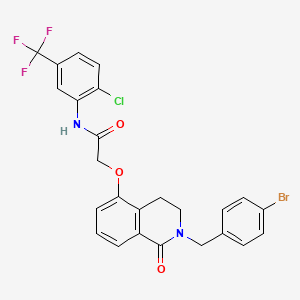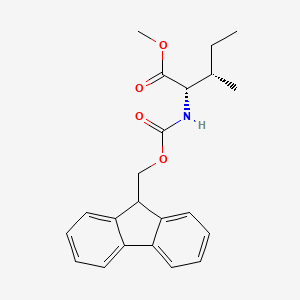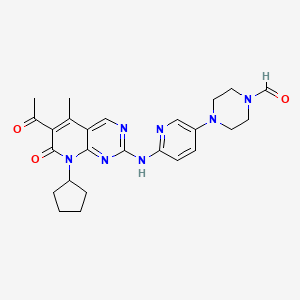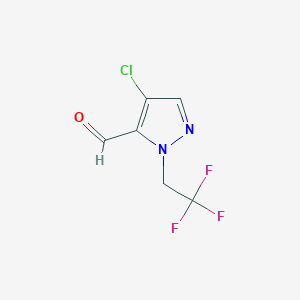
2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H19BrClF3N2O3 and its molecular weight is 567.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives, which are structurally related to the compound , have been extensively studied for their therapeutic potential. THIQs are recognized as "privileged scaffolds" due to their presence in natural products and their wide range of biological activities. Research has explored the therapeutic applications of THIQ derivatives, including their anticancer properties and potential as anti-Parkinsonian agents. The U.S. FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcoma highlights the significant potential of these compounds in drug discovery and development (Singh & Shah, 2017).
Radical Cyclizations in Organic Synthesis
The research on radical cyclizations, particularly involving bromobenzyl components similar to those in the compound, has provided valuable insights into the synthesis of carbo- and heterocyclic compounds. These studies have highlighted the importance of controlling the regiochemistry of radical cyclizations for synthesizing physiologically active compounds, demonstrating the versatility of these reactions in creating complex molecular architectures with potential pharmacological applications (Ishibashi & Tamura, 2004).
Environmental Degradation of Acetamide Derivatives
The environmental fate and degradation pathways of acetamide derivatives have been the subject of scientific inquiry, with implications for the ecological safety and potential toxicity of these compounds. Research on advanced oxidation processes (AOPs) for treating acetaminophen, a well-known acetamide derivative, has shed light on the degradation pathways, by-products, and biotoxicity of these compounds. Such studies are crucial for understanding the environmental impact of acetamide derivatives and for developing effective treatment methods to mitigate their ecological footprint (Qutob et al., 2022).
Propriétés
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrClF3N2O3/c26-17-7-4-15(5-8-17)13-32-11-10-18-19(24(32)34)2-1-3-22(18)35-14-23(33)31-21-12-16(25(28,29)30)6-9-20(21)27/h1-9,12H,10-11,13-14H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOHJUWSUMMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2608708.png)


![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B2608711.png)



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)
![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)
![2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2608723.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)



